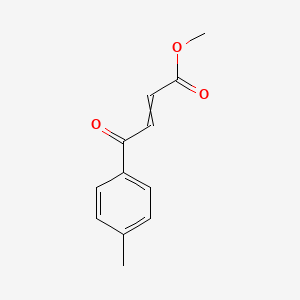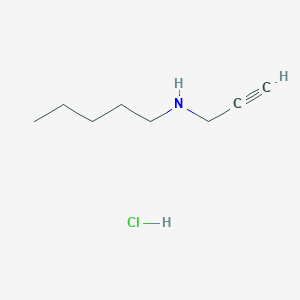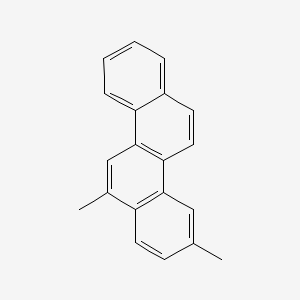
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is an organic compound that features two morpholine rings connected by a sulfanylethylsulfanyl linker. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis .
Métodos De Preparación
The synthesis of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine typically involves the reaction of morpholine with a suitable sulfanylethylsulfanyl precursor. One common method is the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with a sulfanylethylsulfanyl compound under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine undergoes various chemical reactions typical of secondary amines and sulfides. These include:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the sulfide sulfur, depending on the reagents and conditions used
Aplicaciones Científicas De Investigación
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and surfactants .
Mecanismo De Acción
The mechanism of action of 4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The sulfide groups can also participate in redox reactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
4-(2-Morpholin-4-ylsulfanylethylsulfanyl)morpholine is unique due to its dual morpholine rings and sulfanylethylsulfanyl linker. Similar compounds include:
Morpholine: A simpler structure with a single morpholine ring.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring with a sulfonic acid group.
2,2’-Dimorpholinyldiethyl ether: Features two morpholine rings connected by an ether linkage.
These compounds share some chemical properties but differ in their specific functional groups and linkers, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
53551-65-8 |
|---|---|
Fórmula molecular |
C10H20N2O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylsulfanylethylsulfanyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-10H2 |
Clave InChI |
PIEIHEGSWLRZMV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SCCSN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


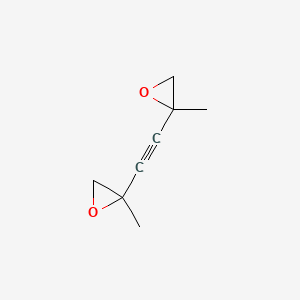
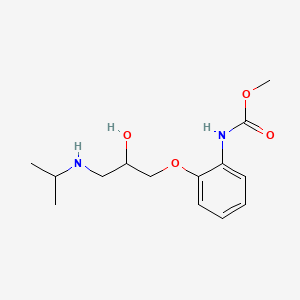
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
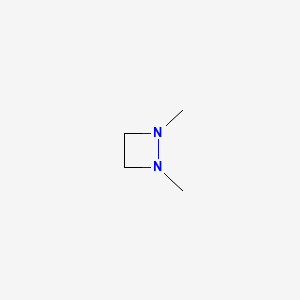
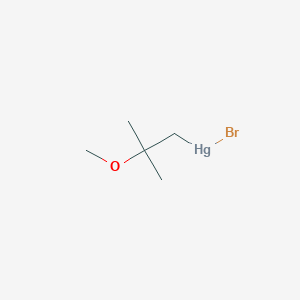
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

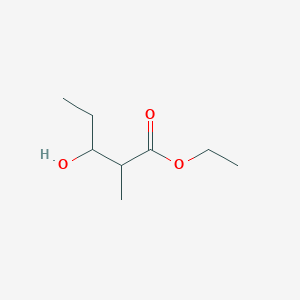
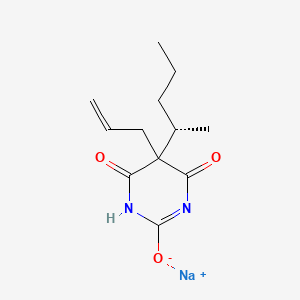
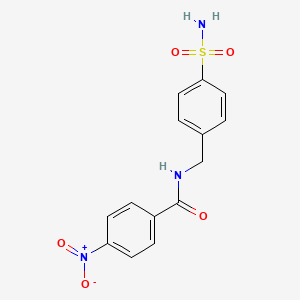
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
